7-Chloro-3,3-dimethylindolin-2-one
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Overview
Description
7-Chloro-3,3-dimethylindolin-2-one is a chemical compound belonging to the indolin-2-one family. This compound is characterized by the presence of a chlorine atom at the 7th position and two methyl groups at the 3rd position of the indolin-2-one structure. Indolin-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 7-Chloro-3,3-dimethylindolin-2-one involves the reaction of 7-chloroindolin-2-one with iodomethane in the presence of lithium diisopropylamide (LDA) as a base. The reaction is typically carried out in anhydrous tetrahydrofuran (THF) at low temperatures (around -40°C) and then warmed to room temperature to complete the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3,3-dimethylindolin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with other functional groups.
Oxidation and Reduction Reactions: The indolin-2-one core can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the chlorine atom.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indolin-2-one derivatives, while oxidation and reduction reactions can modify the oxidation state of the indolin-2-one core.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Indolin-2-one derivatives have shown potential as enzyme inhibitors and have been studied for their interactions with biological targets.
Industry: The compound can be used in the development of new materials and as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Chloro-3,3-dimethylindolin-2-one is largely dependent on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The exact molecular targets and pathways involved can vary, but studies have shown that indolin-2-one derivatives can bind to multiple receptors with high affinity, influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
5,7-Dibromo-3,3-dimethylindolin-2-one: Similar structure with bromine atoms instead of chlorine.
Indole-3-acetic acid: A plant hormone with a similar indole core structure.
1-Benzyl-1H-1,2,3-triazole derivatives: Indolin-2-one derivatives with additional triazole moieties.
Uniqueness
7-Chloro-3,3-dimethylindolin-2-one is unique due to the specific positioning of the chlorine atom and the two methyl groups, which can influence its reactivity and biological activity. This structural uniqueness can result in distinct interactions with biological targets and different chemical reactivity compared to other indolin-2-one derivatives.
Properties
IUPAC Name |
7-chloro-3,3-dimethyl-1H-indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c1-10(2)6-4-3-5-7(11)8(6)12-9(10)13/h3-5H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REPCXQBLAWYOBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)Cl)NC1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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